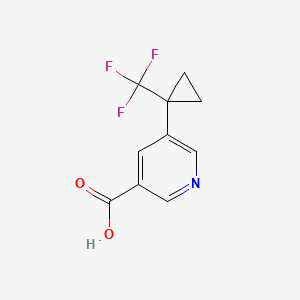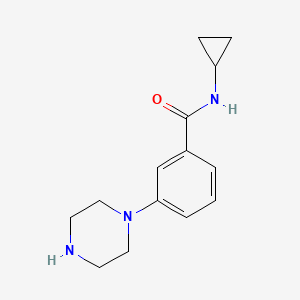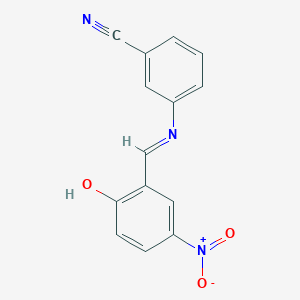![molecular formula C20H24N4O3S2 B14799535 N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide is a complex organic compound that belongs to the class of sulfonylphenyl derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
The synthesis of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Analyse Des Réactions Chimiques
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammation and pain pathways .
Comparaison Avec Des Composés Similaires
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide can be compared with other sulfonylphenyl derivatives such as:
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with significant biological activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide.
Propriétés
Formule moléculaire |
C20H24N4O3S2 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-23-11-13-24(14-12-23)29(26,27)18-9-7-17(8-10-18)21-20(28)22-19(25)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H2,21,22,25,28) |
Clé InChI |
RGXCIOQIRAIULY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)


![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)

![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)

![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)

![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
